molecular formula C9H12N2O2 B1429873 2-(2-Nitrophenyl)propan-2-amine CAS No. 402757-08-8

2-(2-Nitrophenyl)propan-2-amine

Cat. No.: B1429873
CAS No.: 402757-08-8
M. Wt: 180.2 g/mol
InChI Key: FBMDJSSRYKBKQJ-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)propan-2-amine ( 402757-08-8) is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . Its structure features a propan-2-amine backbone substituted with a 2-nitrophenyl group, which may be represented by the SMILES notation CC(N)(C1=CC=CC=C1 N+ =O)C . Researchers are advised to handle this material with appropriate precautions; it should be stored in a dark place under an inert atmosphere at room temperature . As a building block in organic synthesis, compounds with nitrophenyl and amine functionalities, such as this one, are of significant interest in medicinal chemistry and drug discovery research for constructing more complex molecules . The nitro group can serve as a precursor to other functional groups like amines, making it a versatile synthetic intermediate. The propanolamine structure is a key scaffold found in various biologically active molecules, including some beta-adrenergic receptor ligands, highlighting the potential research value of this chemical framework . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitrophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(2,10)7-5-3-4-6-8(7)11(12)13/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMDJSSRYKBKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Nitrophenyl Propan 2 Amine

Strategies for the Construction of the 2-(2-Nitrophenyl)propan-2-amine Core

The assembly of the this compound molecule can be approached through two primary retrosynthetic disconnections: the reduction of a nitro group on a pre-existing 2-nitrophenylpropane framework or the construction of the tertiary carbon-amine bond on a nitrophenyl precursor.

Reduction of Nitro Precursors to Amine Functionality

A common and effective method for synthesizing arylamines is the reduction of the corresponding nitroarene. libretexts.org This transformation is a critical step in the synthesis of this compound from a suitable nitro precursor.

Catalytic Hydrogenation Approaches (e.g., utilizing non-noble metal catalysts)

Catalytic hydrogenation is a widely used industrial process for the reduction of aromatic nitro compounds. google.com This method involves the use of a catalyst, often a metal, to facilitate the reaction between the nitro compound and a hydrogen source. While noble metals like platinum are effective, research has also focused on more economical and abundant non-noble metal catalysts. nih.gov The process typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. google.com The choice of catalyst, support, and reaction conditions is crucial to ensure high selectivity and prevent the formation of side products such as azo and azoxy compounds. google.comnih.gov For instance, Raney nickel has been historically used for the coupling of aromatic nitro compounds with aldehydes. nih.gov The efficiency of these catalysts can be influenced by various factors, including the nature of the support material. nih.gov

Catalyst SystemSubstrate ScopeKey Features
Raney NickelAromatic and aliphatic aldehydes with aromatic nitro compoundsOne of the earlier methods, though yields can be moderate. nih.gov
Supported PlatinumAromatic nitro compoundsOften provides advantages in selectivity over other catalysts. nih.gov
Au/TiO2-RAldehydes with nitroarenesUtilizes formic acid as a transfer hydrogenation reagent in water under mild conditions. nih.gov
Pd/CAldehydes with nitroarenesEmploys ammonium (B1175870) formate (B1220265) as the reducing agent. nih.gov
Electrochemical Reduction Techniques for Nitroarene-to-Amine Conversion

Electrochemical reduction offers an alternative to traditional chemical reducing agents, using electrons to drive the conversion of nitroarenes to amines. This technique has been investigated for the reduction of nitrobenzene (B124822) and its derivatives. nih.govxmu.edu.cn The reduction potential of the nitro compound is a key parameter and can be determined using techniques like cyclic voltammetry. cdnsciencepub.com Studies have shown that the electrochemical reduction of nitrobenzene compounds can occur directly at a copper electrode, with reduction peaks observed at specific potentials. nih.govxmu.edu.cn The pH of the medium significantly influences the reaction, with both acidic and basic conditions favoring the reduction of the nitro group. nih.gov In alkaline solutions, the formation of a nitroso-group is facilitated, while in acidic media, the increased availability of hydrogen ions enhances the reaction rate. nih.gov The process can involve either an electronation-protonation mechanism or an electrocatalytic hydrogenation mechanism, particularly at porous transition metal electrodes. cdnsciencepub.com

Formation of the Branched Propan-2-amine Carbon Skeleton

The creation of the tertiary carbon center bearing the amine group is a pivotal step in the synthesis of this compound. This can be achieved through various C-N bond-forming strategies.

Alkylation Strategies for Tertiary Carbon-Amine Bond Formation

Direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds. libretexts.orguomustansiriyah.edu.iq However, controlling the extent of alkylation can be challenging, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. uomustansiriyah.edu.iqmasterorganicchemistry.com The reactivity of the initially formed amine is often comparable to or even greater than the starting amine, leading to overalkylation. masterorganicchemistry.com To achieve selective synthesis of a tertiary amine like this compound via alkylation, a carefully designed substrate and reaction conditions are necessary. One approach involves the reaction of a suitable nucleophilic amine precursor with a tertiary alkyl halide, though this can be complicated by elimination reactions. A more controlled method is the Gabriel synthesis, which utilizes phthalimide (B116566) to avoid overalkylation and selectively produces primary amines after hydrolysis. uomustansiriyah.edu.iq

Alkylation MethodDescriptionChallenges
Direct Alkylation of Ammonia/AminesReaction of an amine with an alkyl halide. libretexts.orguomustansiriyah.edu.iqDifficult to control, often results in a mixture of products due to overalkylation. uomustansiriyah.edu.iqmasterorganicchemistry.com
Gabriel SynthesisAlkylation of potassium phthalimide followed by hydrolysis. uomustansiriyah.edu.iqPrimarily used for the synthesis of primary amines. uomustansiriyah.edu.iq
Reductive Amination Approaches Involving Carbonyl Precursors and Nitro Compounds

Reductive amination is a powerful and versatile one-pot method for the synthesis of amines. nih.govmasterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or, in this context, a nitro compound that is reduced in situ to an amine, followed by the reduction of the resulting imine intermediate. nih.govacs.org This method offers a high degree of control and is widely used for preparing unsymmetrically substituted secondary and tertiary amines. nih.gov

For the synthesis of this compound, a plausible reductive amination route would involve the reaction of a 2-nitrophenyl-containing carbonyl compound with an amine source, or the reaction of a nitroarene with acetone. masterorganicchemistry.com The reaction is typically catalyzed by a metal catalyst and utilizes a reducing agent such as hydrogen gas or a hydride source like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comacs.orgrsc.org Ruthenium-catalyzed reductive amination of ketones with nitroarenes using hydrogen gas has been developed, demonstrating good functional group tolerance. rsc.org The mechanism is believed to proceed through the initial reduction of the nitroarene to the corresponding amine, which then condenses with the ketone to form an imine that is subsequently hydrogenated. rsc.org

Reaction ComponentsCatalyst/Reducing AgentKey Features
Ketone + Nitroarene + H₂Ruthenium complex (Ru(dppbsa))Environmentally benign approach with good functional group tolerance. rsc.org
Aldehyde/Ketone + Nitro CompoundVarious (e.g., Ra-Ni, Pt, Au/TiO₂)A general methodology for synthesizing secondary and tertiary amines. nih.gov
Ketone/Aldehyde + AmineNaBH₃CN, NaBH(OAc)₃Sodium cyanoborohydride is selective for reducing imines in the presence of carbonyls. masterorganicchemistry.comacs.org

Incorporation of the 2-Nitrophenyl Moiety

A key approach to synthesizing this compound focuses on attaching the 2-nitrophenyl group to a propan-2-amine core. This can be achieved through two main strategies: direct nitration of a suitable precursor or arylation reactions that form a carbon-nitrogen bond.

Direct nitration of an aromatic ring bearing a propan-2-amine or a related isopropyl group presents a straightforward method for introducing the nitro group. The success of this approach hinges on controlling the regioselectivity of the nitration to favor the ortho position.

The nitration of cumene (B47948) (isopropylbenzene), a structurally related hydrocarbon, has been studied, though it typically yields a mixture of ortho, meta, and para isomers. researchgate.netacs.org The reaction is commonly carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comlibretexts.orgjove.com The presence of the isopropyl group on the benzene (B151609) ring directs the incoming nitro group primarily to the para and ortho positions. However, achieving high selectivity for the ortho isomer, which is required for the synthesis of this compound, can be challenging due to steric hindrance from the bulky isopropyl group. acs.org

Research into regioselective nitration has explored various catalysts and reaction conditions to improve the yield of the desired isomer. For instance, the use of solid acid catalysts has been investigated as a more environmentally friendly alternative to mixed acids. researchgate.net While these studies provide insights into the nitration of related compounds, specific and optimized protocols for the direct nitration of a pre-formed 2-phenylpropan-2-amine scaffold to selectively yield the 2-nitro isomer are not extensively detailed in the provided search results. The amino group in 2-phenylpropan-2-amine would likely require protection prior to nitration to prevent oxidation and to influence the directing effect of the substituent.

Arylation reactions offer a powerful alternative for forming the crucial carbon-nitrogen bond between the 2-nitrophenyl group and the propan-2-amine moiety. These methods typically involve the reaction of an amine with an aryl halide.

Modified Ullmann Amination: The Ullmann condensation, a classical copper-catalyzed reaction, can be employed to form aryl amines. wikipedia.orgwikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgsci-hub.se However, "modified" or "ligand-promoted" Ullmann reactions have been developed to proceed under milder conditions. rug.nlacs.orgresearchgate.net These improved methods often utilize soluble copper catalysts in the presence of ligands such as diamines, N-methylglycine, or L-proline, which facilitate the coupling of aryl halides with amines. wikipedia.orgacs.orgresearchgate.net For the synthesis of this compound, this would involve the reaction of 1-halo-2-nitrobenzene (e.g., 1-iodo-2-nitrobenzene (B31338) or 1-bromo-2-nitrobenzene) with propan-2-amine in the presence of a copper catalyst and a suitable ligand. The electron-withdrawing nature of the nitro group at the ortho position can activate the aryl halide towards nucleophilic attack, potentially favoring the reaction. sci-hub.se

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. libretexts.orgwikipedia.orgorganic-chemistry.orgcapes.gov.br This reaction offers a broad substrate scope and generally proceeds under milder conditions than the classical Ullmann reaction. wikipedia.org The synthesis of this compound via this method would involve the coupling of a 1-halo-2-nitrobenzene with propan-2-amine, catalyzed by a palladium complex. The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org The reaction is known for its high functional group tolerance, making it suitable for substrates containing a nitro group. wikipedia.org

Comparative Analysis of Synthetic Routes for this compound

The choice of synthetic route for this compound depends on a variety of factors, including precursor availability, desired yield and purity, and the scale of the synthesis. Below is a comparative analysis of the primary synthetic strategies.

Synthetic Route Starting Materials Key Reagents/Catalysts Advantages Disadvantages
Nitration of Pre-formed Propan-2-amine Scaffold Phenylpropan-2-amine or protected derivativesNitric acid, Sulfuric acidPotentially fewer steps if starting from a readily available precursor.Poor regioselectivity leading to isomeric mixtures. researchgate.netacs.org Harsh reaction conditions. masterorganicchemistry.com Need for protecting groups.
Modified Ullmann Amination 1-Halo-2-nitrobenzene, Propan-2-amineCopper catalyst (e.g., CuI), Ligand (e.g., L-proline)Utilizes relatively inexpensive copper catalysts. mdpi.com Can be effective for electron-deficient aryl halides. sci-hub.seCan require high temperatures and long reaction times. rug.nl Catalyst and ligand screening may be necessary. acs.org
Buchwald-Hartwig Amination 1-Halo-2-nitrobenzene, Propan-2-aminePalladium catalyst, Phosphine ligand, BaseHigh yields and broad substrate scope. wikipedia.orgorganic-chemistry.org Milder reaction conditions compared to classical Ullmann. wikipedia.org High functional group tolerance. libretexts.orgPalladium catalysts and phosphine ligands can be expensive. Requires inert atmosphere. libretexts.org

Methodological Considerations for Scalable and Sustainable Synthesis of this compound

For the large-scale and environmentally responsible production of this compound, several methodological considerations are paramount.

Scalability:

Nitration: While seemingly direct, the challenges in controlling regioselectivity and the potential for hazardous, exothermic reactions can complicate scaling up nitration processes. The separation of isomeric byproducts would also add significant downstream processing costs.

Ullmann Amination: The use of inexpensive copper catalysts makes the Ullmann reaction attractive for large-scale synthesis. However, the often-high reaction temperatures and potential for stoichiometric copper usage in classical methods are drawbacks. Modern ligand-promoted systems that operate under milder conditions and with lower catalyst loadings are more amenable to scale-up. rug.nl The development of heterogeneous copper catalysts could further simplify product purification and catalyst recycling. mdpi.com

Buchwald-Hartwig Amination: The high cost of palladium and specialized phosphine ligands can be a significant barrier to the economic feasibility of large-scale Buchwald-Hartwig aminations. However, the development of highly active catalysts with very low catalyst loadings can mitigate this issue. The use of robust and air-stable pre-catalysts also simplifies handling on an industrial scale. digitellinc.com

Sustainability:

Atom Economy: Arylation reactions, such as the Ullmann and Buchwald-Hartwig aminations, generally have better atom economy than nitration routes that may require protecting groups and can produce significant amounts of acidic waste.

Solvent Choice: The use of greener solvents is a key aspect of sustainable synthesis. Research into performing Ullmann-type reactions in deep eutectic solvents or even in water with the aid of surfactants points towards more environmentally benign processes. frontiersin.orgnih.gov

Catalyst Choice and Recycling: From a sustainability perspective, replacing stoichiometric reagents with catalytic systems is crucial. The use of earth-abundant and less toxic metals like copper in Ullmann reactions is preferable to palladium. mdpi.com The development of recyclable heterogeneous catalysts for both Ullmann and Buchwald-Hartwig reactions is an active area of research that would significantly improve the sustainability of these processes.

Alternative Energy Sources: The use of microwave or ultrasound irradiation has been shown to accelerate some coupling reactions, potentially leading to lower energy consumption and shorter reaction times, which are beneficial for sustainable manufacturing. sci-hub.se

Reactivity and Reaction Mechanisms of 2 2 Nitrophenyl Propan 2 Amine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group in 2-(2-nitrophenyl)propan-2-amine makes it a potent nucleophile, readily participating in reactions with a variety of electrophilic species. youtube.com The steric hindrance imposed by the adjacent tertiary carbon atom can influence the rate of these reactions compared to less hindered primary amines. masterorganicchemistry.com

Reactions with Electrophilic Reagents (e.g., Acyl Halides, Chloroformates)

The primary amine of this compound reacts with acyl chlorides in a nucleophilic acyl substitution reaction to form N-substituted amides. docbrown.infolibretexts.org This reaction proceeds through a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. docbrown.infolibretexts.org Subsequently, the chloride ion is eliminated, and a proton is transferred from the nitrogen to a base, yielding the corresponding amide. docbrown.info

Similarly, the reaction with chloroformates, such as 2-nitrophenyl chloroformate, results in the formation of carbamates. The nitro group on the phenyl ring of the chloroformate enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.

Table 1: Reactions with Electrophilic Reagents

Electrophilic Reagent Product Reaction Type
Acyl Halide (R-COCl) N-(2-(2-nitrophenyl)propan-2-yl)amide Nucleophilic Acyl Substitution

Amide Bond Formation via Condensation with Carboxylic Acids

The direct condensation of this compound with carboxylic acids to form amides is a thermodynamically unfavorable process that typically requires the use of coupling agents. nih.govresearchgate.net These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating the nucleophilic attack by the amine. nih.govlibretexts.org Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net The reaction proceeds by the formation of an O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. researchgate.net

Recent advancements have explored alternative, greener methods for amide bond formation that avoid traditional coupling reagents. nih.gov One such method involves the in-situ formation of thioesters from carboxylic acids, which then readily react with amines to produce amides. nih.gov

Reactions with Nitrous Acid: Mechanistic Divergence for Primary Amines

The reaction of primary amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, is a classic test to distinguish between different classes of amines. chemistrysteps.comchemguide.co.uk For primary aliphatic amines, the reaction leads to the formation of a highly unstable diazonium salt, which readily decomposes to release nitrogen gas and form a carbocation. chemistrysteps.comlumenlearning.com This carbocation can then undergo various reactions, leading to a mixture of products. lumenlearning.com In the case of this compound, which is a primary arylamine, the resulting arenediazonium salt exhibits greater stability, particularly at low temperatures (0-5°C). lumenlearning.commsu.edu

The mechanism involves the formation of the nitrosonium ion (NO⁺) as the key electrophile. chemistrysteps.com The amine nitrogen attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the diazonium salt is formed. chemistrysteps.comyoutube.com The stability of the arenediazonium salt is attributed to the delocalization of the positive charge into the aromatic ring. msu.edu

Influence of the Nitro Group on Aromatic Ring Reactivity

The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring in this compound.

Electron-Withdrawing Effects and Directed Aromatic Substitution Patterns

The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution reactions. msu.edumsu.edu This deactivation is due to both the inductive effect and the resonance effect of the nitro group, which withdraw electron density from the benzene (B151609) ring, making it less nucleophilic. chegg.comchegg.com

Furthermore, the nitro group is a meta-director for subsequent electrophilic substitutions. msu.edumsu.edu When an electrophile attacks the aromatic ring, the intermediate carbocation (arenium ion) is most stable when the electrophile adds to the meta position relative to the nitro group. The ortho and para positions are destabilized by the proximity of the positive charge of the arenium ion to the partial positive charge on the nitrogen of the nitro group. msu.edumsu.edu

Redox Transformations of the Nitro Group in Organic Reactions

The nitro group can undergo reduction to an amino group (NH₂) under various reaction conditions. msu.edumsu.edu This transformation is a powerful tool in organic synthesis as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. msu.edu Common reducing agents include metals in acidic solution (e.g., Sn, Fe, or Zn with HCl) or catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni). msu.edu

The reduction of the nitro group in a related compound, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, is a key step in the synthesis of the pharmaceutical olanzapine. wikipedia.org This highlights the synthetic utility of the nitro group's redox chemistry.

Stereochemical Aspects of Reactions Involving the Chiral Center of the Propan-2-amine Core

The stereochemistry of reactions involving the chiral center of this compound is a critical area of study, as the spatial arrangement of substituents around this center can significantly influence the reactivity of the molecule and the stereochemical outcome of its transformations. While specific documented research on the stereochemical aspects of reactions directly at the chiral center of this compound is not extensively available in publicly accessible literature, the principles of stereoselective and stereospecific reactions in related chiral amines and nitro compounds provide a framework for understanding potential reaction pathways.

The presence of a chiral center in the propan-2-amine core means that enantiomerically pure forms of the compound, (R)-2-(2-nitrophenyl)propan-2-amine and (S)-2-(2-nitrophenyl)propan-2-amine, can exhibit distinct chemical behaviors when reacting with other chiral molecules or under the influence of chiral catalysts. nih.govrsc.org

Diastereoselective Reactions:

When an enantiomerically pure form of this compound reacts to form a new stereocenter, the existing chiral center can direct the stereochemical outcome, leading to the preferential formation of one diastereomer over another. This phenomenon, known as diastereoselectivity, is a cornerstone of asymmetric synthesis. For instance, in reactions such as the Michael addition or aldol-type condensations involving the amine or the activated methylene (B1212753) group of the nitroaromatic ring, the approach of the reagent can be sterically hindered or favored from one face of the molecule due to the disposition of the substituents at the existing chiral center. nih.govfrontiersin.org

The stereochemical course of such reactions is often dictated by the formation of a more stable transition state, where non-bonded interactions are minimized. The bulky 2-nitrophenyl group and the methyl groups on the chiral carbon create a specific steric environment that can influence the approach of incoming reagents.

Table 1: Hypothetical Diastereoselective Reactions of (R)-2-(2-Nitrophenyl)propan-2-amine

ReactantReagentPotential Products (Diastereomers)Expected Major DiastereomerRationale
(R)-2-(2-Nitrophenyl)propan-2-amineChiral Aldehyde(R,R)- and (R,S)-AdductsDependent on aldehyde stereochemistry and reaction conditionsThe facial selectivity of the nucleophilic attack from the amine onto the chiral aldehyde would be influenced by the steric bulk of the nitrophenyl and methyl groups, favoring the transition state with the least steric clash.
(R)-2-(2-Nitrophenyl)propan-2-amine derived enamineElectrophileDiastereomeric products with a new stereocenterDependent on the electrophile and reaction conditionsThe conformation of the enamine intermediate would be influenced by the existing stereocenter, leading to a preferred direction of attack for the electrophile.

Stereospecific Reactions:

A reaction is considered stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. nih.gov For example, in a nucleophilic substitution reaction where the amine group acts as a nucleophile and attacks a chiral electrophile, the stereochemistry of the product would be directly dependent on the stereochemistry of both the amine and the electrophile.

Furthermore, if the chiral center itself is the site of reaction, such as in a substitution reaction where the amine group is replaced, the mechanism of the reaction (e.g., SN1 or SN2) would determine the stereochemical outcome. An SN2 reaction would proceed with inversion of configuration, while an SN1 reaction would likely lead to a racemic mixture due to the formation of a planar carbocation intermediate. rsc.org

Influence of the Nitro Group:

The ortho-nitro group plays a significant electronic role, withdrawing electron density from the aromatic ring and potentially influencing the acidity of the amine protons and the reactivity of the benzylic position through electronic effects. In reactions where the aromatic ring participates, the nitro group's steric bulk and electronic nature can also contribute to the stereochemical control.

Computational and Theoretical Studies of 2 2 Nitrophenyl Propan 2 Amine

Electronic Structure and Molecular Orbital Analysis

A thorough understanding of a molecule's reactivity, stability, and electronic properties can be achieved through the analysis of its molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For 2-(2-Nitrophenyl)propan-2-amine, the specific energy values and spatial distribution of these orbitals have not been documented in available literature.

A hypothetical data table for such characteristics would look like this:

ParameterValue (eV)Description
HOMO EnergyData not availableIndicates electron-donating capability.
LUMO EnergyData not availableIndicates electron-accepting capability.
HOMO-LUMO GapData not availableRelates to chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. While the general characteristics of the nitro and amine groups suggest likely regions of high and low electron density, a specific MEP map and detailed charge distribution analysis for this compound are not available.

Reaction Pathway Elucidation and Mechanistic Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions, identify transition states, and determine the energetic feasibility of different reaction pathways.

Transition State Analysis for Key Chemical Transformations of this compound

Transition state theory is used to calculate the energy barrier of a reaction. Identifying the geometry and energy of the transition state is essential for understanding the kinetics of a chemical transformation. No studies detailing the transition states for reactions involving this compound have been found.

Energetic Profiles of Amine-Involved Reactions (e.g., Amine-CO2 interactions analogs)

The interaction of amines with carbon dioxide is a field of significant interest, particularly in the context of carbon capture technologies. Computational studies in this area typically model the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products to create an energetic profile. This profile reveals the thermodynamics and kinetics of the reaction. There is no specific research available on the energetic profile of the interaction between this compound and CO2 or analogous reactions.

A representative data table for such a study would include:

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
ReactantsThis compound + CO2Data not available
Transition State[Amine-CO2]‡Data not available
ProductCarbamate/Carbamic AcidData not available

Conformational Analysis and Intramolecular Interactions within this compound

The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. Conformational analysis involves identifying the stable conformers (rotational isomers) and the energy barriers between them. Intramolecular interactions, such as hydrogen bonding, play a critical role in determining the preferred conformation. For this compound, a detailed conformational analysis, including the identification of the global minimum energy structure and the nature of its intramolecular interactions, has not been reported.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies for Substituted Amines

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and biological activities of chemical compounds based on their molecular structure. frontiersin.orgnih.gov These models establish a mathematical correlation between the chemical structure and a specific property, saving time and resources by reducing the need for extensive experimental testing. frontiersin.org For substituted amines, QSPR studies are crucial for understanding how different substituent groups influence their physicochemical properties and reactivity.

The core of QSPR modeling involves the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net These can include constitutional, topological, electronic, and quantum mechanical descriptors. researchgate.netacs.org By correlating these descriptors with experimentally determined properties, predictive models can be developed.

For aromatic amines, studies have shown that properties like sorption kinetics in environmental systems can be predicted using QSPR. nih.gov In one such study, the initial rates of sorption for a series of substituted anilines were correlated with molecular descriptors such as dissociation constants (pKa), Hammett sigma constants, and highest occupied molecular orbital (HOMO) energies. nih.gov The results indicated that pKa and Hammett constants were particularly useful for predicting reaction rates. nih.gov

The general workflow for a QSPR study involves selecting a dataset of compounds with known properties, calculating a wide range of molecular descriptors, selecting the most relevant descriptors using statistical methods like genetic algorithms or multiple linear regression (MLR), building the model, and finally, validating its predictive power. researchgate.net

Table 1: Examples of Molecular Descriptors Used in QSPR Studies of Amines

Descriptor TypeSpecific DescriptorProperty/Activity PredictedReference
Electronic Hammett Sigma ConstantsSorption kinetics, Reaction rates nih.gov
Physicochemical Dissociation Constant (pKa)Sorption kinetics, Reaction rates nih.gov
Physicochemical Lipophilicity (logP)Inhibition of norepinephrine/dopamine uptake nih.govnih.gov
Quantum Chemical HOMO/LUMO EnergiesSorption kinetics, Reactivity nih.gov
Topological Randic, Zagreb IndicesMelting point, Boiling point, Molar refractivity frontiersin.orgacs.org

Advanced Quantum Chemical Methodologies Applied to this compound (e.g., Density Functional Theory)

While specific quantum chemical studies on this compound are not extensively documented in the literature, the application of advanced methodologies like Density Functional Theory (DFT) to structurally similar compounds provides significant insight into its likely chemical behavior and properties. DFT is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. frontiersin.orgchemrxiv.org

DFT calculations can be employed to determine a wide range of molecular properties and reactivity descriptors for a molecule like this compound. These calculations typically start with geometry optimization to find the most stable three-dimensional arrangement of atoms. From the optimized structure, various electronic properties can be calculated.

Key applications of DFT for analyzing compounds like this compound include:

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net For related nitrophenyl compounds, FMO analysis helps identify the orbitals involved in electronic transitions. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro group and the lone pair of the amine group, indicating sites susceptible to electrophilic attack. The aromatic ring and hydrogen atoms would exhibit positive potential.

Global Reactivity Descriptors : Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.govresearchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides detailed information about charge transfer and intramolecular interactions. For a substituted nitrophenolate compound, NBO analysis has been used to understand the stabilization energies associated with electron delocalization between donor and acceptor orbitals. researchgate.net

Thermodynamic Properties : DFT calculations can accurately predict thermodynamic properties such as enthalpy, Gibbs free energy, and entropy at different temperatures. chemrxiv.org These are vital for understanding the kinetics and thermodynamics of potential reactions involving the compound. For instance, DFT has been used to calculate the activation energies for reactions of nitro compounds, helping to determine which reaction pathways are kinetically favored. chemrxiv.org

By applying these DFT-based methods, a comprehensive theoretical profile of this compound can be constructed, predicting its stability, reactivity, and potential interaction mechanisms even in the absence of extensive experimental data.

Table 2: Quantum Chemical Descriptors and Their Significance

DescriptorAbbreviationSignificanceReference
Highest Occupied Molecular Orbital Energy E(HOMO)Correlates with the capacity for electron donation; ionization potential. nih.govresearchgate.net
Lowest Unoccupied Molecular Orbital Energy E(LUMO)Correlates with the capacity for electron acceptance; electron affinity. researchgate.net
HOMO-LUMO Energy Gap ΔEIndicator of chemical stability and reactivity. researchgate.net
Ionization Potential IPThe energy required to remove an electron from a molecule. nih.govresearchgate.net
Electron Affinity EAThe energy released when an electron is added to a molecule. nih.govresearchgate.net
Electronegativity χThe power of an atom or molecule to attract electrons. nih.govresearchgate.net
Chemical Hardness ηMeasures the resistance to change in electron distribution. nih.govresearchgate.net
Electrophilicity Index ωA measure of the energy lowering due to maximal electron flow. nih.govresearchgate.net

Advanced Analytical Characterization of 2 2 Nitrophenyl Propan 2 Amine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed insights into the molecular framework, functional groups, and electronic properties of 2-(2-Nitrophenyl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by mapping the carbon and hydrogen framework.

¹H NMR: In a typical ¹H NMR spectrum, the hydrogen atoms (protons) of the molecule produce signals at distinct chemical shifts, providing information about their local electronic environment. The spectrum for this compound is expected to show specific resonances corresponding to the aromatic protons of the nitrophenyl ring and the aliphatic protons of the propan-2-amine moiety. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. chegg.com The six equivalent protons of the two methyl groups would likely produce a sharp singlet in the upfield region (δ 1.0-1.5 ppm). The amine (-NH₂) protons can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. docbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals would be expected for the two carbons of the isopropyl group and the six carbons of the nitrophenyl ring. The carbon attached to the nitro group would be significantly downfield.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm assignments. COSY reveals proton-proton coupling relationships, while HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity
Aromatic CHAromatic7.0 - 8.5120 - 150Multiplet
C-(CH₃)₂Quaternary-50 - 60-
C(CH₃)₂Methyl1.0 - 1.525 - 35Singlet
NH₂AmineVariable (1.5 - 4.0)-Broad Singlet

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), particularly with a soft ionization technique like electrospray ionization (ESI), is crucial for obtaining the exact mass of the molecule, which allows for the determination of its elemental formula. d-nb.inforesearchgate.net ESI-MS is well-suited for analyzing polar, nitrogen-containing compounds. d-nb.info

For this compound (C₉H₁₂N₂O₂), the monoisotopic mass is 180.08987 Da. uni.lu In positive-ion ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺, with an expected m/z of 181.09715. uni.lu Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. uni.lu Fragmentation analysis (MS/MS) can provide further structural information. A characteristic fragmentation pathway for this molecule would be the loss of a methyl group (CH₃•), resulting in an [M-15]⁺ fragment. docbrown.info

Interactive Table 2: Predicted HRMS Data for this compound

Adduct/Fragment Formula Calculated m/z
[M]⁺[C₉H₁₂N₂O₂]⁺180.08932
[M+H]⁺[C₉H₁₃N₂O₂]⁺181.09715
[M+Na]⁺[C₉H₁₂N₂O₂Na]⁺203.07909
[M-CH₃]⁺[C₈H₉N₂O₂]⁺165.06585

Data sourced from predictions for a closely related isomer. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

The primary amine group (-NH₂) would be identified by N-H stretching vibrations, typically appearing as a broad band in the 3500-3300 cm⁻¹ region. docbrown.info The presence of the nitro group (-NO₂) is confirmed by two strong and distinct stretching bands: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. rsc.org Aliphatic C-H stretching from the propane (B168953) group would be observed just below 3000 cm⁻¹, while C-N stretching from the amine typically appears in the 1250-1020 cm⁻¹ range. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info

Interactive Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3500 - 3300 (broad)
Alkyl (C-H)C-H Stretch2980 - 2850
Nitro (-NO₂)Asymmetric Stretch1550 - 1500 (strong)
Nitro (-NO₂)Symmetric Stretch1350 - 1300 (strong)
Amine (C-N)C-N Stretch1250 - 1020

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The 2-nitrophenyl group in this compound acts as a strong chromophore. The spectrum is expected to show intense absorption bands in the UV region (200-400 nm) corresponding to π → π* transitions within the conjugated aromatic system and n → π* transitions involving the non-bonding electrons of the nitro and amine groups. The exact position of the maximum absorbance (λ_max) is influenced by the solvent and the electronic interaction between the substituents on the aromatic ring. For instance, related nitrophenyl compounds are known to absorb significantly around 400 nm. researchgate.net

Interactive Table 4: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected λ_max Range (nm)
π → πPhenyl Ring / Nitro Group250 - 350
n → πNitro Group350 - 420

Crystallographic Techniques for Solid-State Structure Determination

While spectroscopic methods reveal molecular connectivity, crystallographic techniques provide the definitive three-dimensional structure of a compound in the solid state.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. mdpi.com If a suitable single crystal of this compound or its derivative can be grown, this technique can precisely measure bond lengths, bond angles, and torsional angles. eurjchem.com The analysis also reveals information about the crystal lattice, including the unit cell dimensions and space group, and provides insights into intermolecular interactions such as hydrogen bonding and π-stacking that dictate the crystal packing. mdpi.comrsc.org This information is invaluable for understanding the compound's solid-state properties.

Interactive Table 5: Exemplary Data Obtained from Single Crystal X-ray Diffraction

Parameter Description Example Value
Crystal SystemThe symmetry of the unit cell.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
a, b, c (Å)The dimensions of the unit cell.a = 7.90, b = 11.65, c = 11.06
β (°)The angle of the unit cell.105.2
V (ų)The volume of the unit cell.982.7
ZThe number of molecules per unit cell.4

Note: The values presented are hypothetical examples to illustrate the type of data generated from an X-ray diffraction experiment. eurjchem.com

Chromatographic Separation and Purity Analysis Techniques

Chromatographic methods are indispensable for separating this compound from complex mixtures, identifying impurities, and performing precise quantification. Both gas-liquid and high-performance liquid chromatography offer distinct advantages for the analysis of this type of compound.

Gas-Liquid Chromatography (GLC), or more commonly Gas Chromatography (GC), is a powerful technique for the separation and detection of volatile and thermally stable compounds. For aromatic amines and nitroaromatics, GC analysis can be challenging due to the polarity of the amine group, which can cause peak tailing, and the potential for thermal degradation. researchgate.net However, these challenges can be overcome through derivatization and the use of specialized detectors.

Derivatization: To improve chromatographic performance, the polar amine group can be converted into a less polar, more volatile derivative. researchgate.net Common derivatization strategies include acylation, silylation, or conversion to carbamates. researchgate.net For instance, aromatic amines can be converted to their N-n-propoxycarbonyl derivatives, which exhibit excellent chromatographic properties and can be resolved reproducibly on capillary columns. researchgate.net

Columns and Detectors: Fused-silica capillary columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5), are commonly used for the separation of these derivatives. researchgate.net For trace analysis, detector selection is critical. The Electron Capture Detector (ECD) is highly sensitive to electronegative groups like the nitro moiety, making it ideal for detecting trace amounts of nitroaromatic compounds. uw.edu.plepa.govnih.gov The Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds, providing an advantage when analyzing complex matrices by reducing background interference. researchgate.netepa.gov Gas chromatography coupled with mass spectrometry (GC-MS) provides definitive identification of the compound and its impurities by furnishing structural information. researchgate.net

Table 1: Representative GLC/GC Conditions for Analysis of Related Nitroaromatic and Amine Compounds

Analyte Type Column Detector Derivatization Key Findings
Aromatic Amines HP-5 Fused-Silica Capillary NPD N-n-propoxycarbonyl Detection limits in the picogram range (19-139 pg) were achieved. researchgate.net
Nitroaromatics Wide Bore Capillary (e.g., DB-5) ECD or NPD None required for detection Method provides detection of ppb concentrations in environmental samples. epa.gov
Nitrobenzene (B124822) SPB-5 Capillary ECD / FID None Successful determination in ambient air samples was demonstrated. uw.edu.pl
Aniline (B41778) HP-1 Capillary FID None Analysis is feasible, though acidic sorbents may be needed for air sampling. uw.edu.pl

This table is generated based on data for analogous compounds to infer potential analytical approaches for this compound.

High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of polar, thermolabile, or high molecular weight compounds like this compound, as it typically does not require derivatization. thermofisher.com Reversed-phase (RP-HPLC) is the most common mode used for this class of compounds.

Stationary and Mobile Phases: In RP-HPLC, a nonpolar stationary phase, most commonly a C18 (octadecylsilane) bonded silica, is used with a polar mobile phase. nih.gov The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.govtandfonline.com The separation of aromatic amines can be achieved on C18 or cyanopropyl-bonded columns. tandfonline.comoup.com For basic compounds like aromatic amines, peak shape can be poor due to interactions with residual silanol groups on the silica support. To overcome this, the pH of the mobile phase can be adjusted, or an ion-pairing agent, such as 1-hexanesulfonic acid, can be added to the mobile phase to form a neutral complex with the protonated amine, improving retention and peak symmetry. tandfonline.com

Detection: The presence of the nitrophenyl group in this compound makes it a strong chromophore, rendering it highly suitable for UV-Vis detection. nih.gov The wavelength of maximum absorbance (λmax) allows for sensitive and selective quantification. For example, a method for 4-nitrophenol and its metabolites used UV detection at 290 nm. nih.govnih.gov

Table 2: Representative HPLC Conditions for Analysis of Related Aromatic Amines and Nitrophenols

Analyte(s) Column Mobile Phase Detection Key Findings
Aromatic Amine Isomers C18 Polaris (5 µm) 20 mM phosphate (B84403) buffer (pH 2.5) with 5 mM 1-hexanesulfonic acid / Methanol (65:35) UV at 220 nm Achieved excellent separation of 16 different amine isomers. tandfonline.com
4-Nitrophenol and Metabolites C18 Methanol / 0.01 M citrate buffer (pH 6.2) (47:53) with 0.03 M tetrabutylammonium bromide (ion pair) UV at 290 nm Successful simultaneous analysis of the parent compound and its glucuronide and sulfate conjugates. nih.govnih.govresearchgate.net
Aniline and Nitroanilines - - HPLC is a good alternative to GC as derivatization is not needed. thermofisher.com On-line Solid-Phase Extraction (SPE) can be coupled with HPLC for trace analysis in water. thermofisher.com
4-Amino-2-nitrophenol Primesep 100 Acetonitrile / Water with 0.1% H₂SO₄ UV at 275 nm Achieved a limit of detection (LOD) of 93 ppb. sielc.com

This table is generated based on data for analogous compounds to infer potential analytical approaches for this compound.

Electrochemical Characterization Methods (e.g., Voltammetry for Redox Behavior)

Electrochemical methods, particularly voltammetry, are highly effective for investigating the redox behavior of electroactive molecules like this compound. The primary electroactive center in this molecule is the nitro group (-NO₂), which is readily reducible at various electrode surfaces.

The electrochemical reduction of aromatic nitro compounds is a well-studied, multi-step process that is highly dependent on the pH of the solution. In protic media, the nitro group typically undergoes a four-electron, four-proton reduction to form the corresponding hydroxylamine (B1172632) derivative. This can be followed by a further two-electron, two-proton reduction to yield the amine.

Cyclic Voltammetry (CV): This technique can be used to probe the reduction mechanism. A typical cyclic voltammogram of a nitrophenyl compound in an acidic medium will show an irreversible cathodic peak corresponding to the reduction of the nitro group. researchgate.net The potential at which this reduction occurs is influenced by the molecular structure; for instance, ortho-nitro derivatives are often reduced at more negative potentials compared to their meta- and para-isomers. The peak current's dependence on the scan rate can be used to determine whether the process is diffusion-controlled or adsorption-controlled. ijraset.comjetir.org

Differential Pulse Voltammetry (DPV): DPV offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis. The peak current in DPV is directly proportional to the concentration of the analyte, allowing for the determination of trace amounts.

The amine group can also be electrochemically oxidized, though often at higher positive potentials and the process can be complex, sometimes leading to electrode fouling by polymerization products. ijseas.com Studies on nitroanilines have shown that both the nitro and amine groups are electroactive, and their redox processes are significantly affected by pH and the isomeric position. researchgate.net

Table 3: Electrochemical Behavior of Structurally Related Nitroaromatic Compounds

Compound Type Technique Electrode Medium Key Observation
Nitrophenyl 1,4-Dihydropyridines DP and Tast Polarography, CV Mercury Protic (pH 1-13) The nitro group is reduced to hydroxylamine in a 4-electron process; reduction potentials shift cathodically with increasing pH.
Nitroaniline Isomers (o-, m-, p-) Cyclic Voltammetry Gold Acidic (0.1 M HClO₄) Both oxidation of the amine group and reduction of the nitro group are observed; redox potentials are dependent on isomer position. researchgate.net
2-Nitrophenol (2-NP) Amperometry, CV Mg/Fe-LDH modified GCE pH 13 The modified electrode showed excellent electrocatalytic activity toward the reduction of 2-NP. researchgate.net
p-Nitroaniline (p-NA) Cyclic Voltammetry Platinum Acidic (Acetone/H₂SO₄) A single, irreversible anodic peak corresponding to the oxidation of the amine group was observed. ijraset.com

This table is generated based on data for analogous compounds to infer potential electrochemical properties of this compound.

Surface Characterization Techniques (if applicable to catalytic or material science research)

While direct research on the use of this compound in catalysis or material science is not prominent, its functional groups—an aromatic nitro group and a primary amine—make it a candidate for surface modification applications. nih.govmdpi.com The amine group can act as an anchor to covalently graft the molecule onto various surfaces (e.g., metal oxides, carbon materials, or polymers), while the nitro group can be used for further chemical transformations or to impart specific electronic properties to the surface. nih.govcapes.gov.br Should this compound be used for such purposes, several surface characterization techniques would be essential for analysis.

X-ray Photoelectron Spectroscopy (XPS): XPS is a premier technique for determining the elemental composition and chemical states of atoms on a material's surface. cardiff.ac.ukspectroscopyeurope.com If this compound were grafted onto a substrate, XPS could confirm its successful attachment. capes.gov.br High-resolution scans of the N 1s region would be particularly informative, allowing for the deconvolution of peaks corresponding to the nitrogen in the amine group (-NH₂) and the nitro group (-NO₂), which have distinct binding energies. capes.gov.brresearchgate.net XPS can also be used to follow the chemical reduction of the surface-bound nitro groups to amine groups. capes.gov.br

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and morphology of a material. researchgate.net If the functionalization with this compound leads to the formation of nanoparticles, films, or other distinct surface features, SEM would be critical for characterizing their structure, size, and distribution.

Applications in Catalysis and Sensing: Amine-functionalized surfaces are known to enhance the stability and activity of supported metal catalysts by improving metal-support interactions and preventing leaching. mdpi.comresearchgate.net Furthermore, surfaces modified with nitroaromatic compounds can serve as platforms for electrochemical sensors, where the voltammetric signal of the nitro group is used for detection. researchgate.netrsc.org Theoretical studies also suggest that aromatic amines and nitro compounds on metal surfaces can undergo plasmon-enhanced catalytic coupling reactions. acs.orgacs.org In all these potential applications, surface characterization would be a prerequisite for understanding the structure-property relationships.

Applications of 2 2 Nitrophenyl Propan 2 Amine in Organic Synthesis and Medicinal Chemistry Research

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Systems

The primary amine and the nitro group on the phenyl ring are key functionalities that can be manipulated to construct a range of nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active compounds.

While direct synthesis of oxazoles and oxazolidines from 2-(2-nitrophenyl)propan-2-amine is not extensively documented, its structural motifs are relevant to established synthetic routes for these heterocycles.

Oxazoles: The synthesis of oxazoles often involves the cyclization of precursors containing nitrogen and oxygen functionalities. Research has shown the successful synthesis of 4-(4-nitrophenyl)oxazol-2-amine, demonstrating that the nitrophenyl moiety is compatible with and can be incorporated into oxazole (B20620) rings. nih.gov One common pathway to oxazoles is the reaction of α-haloketones with primary amides (the Robinson-Gabriel synthesis). Hypothetically, the primary amine of this compound could be acylated to form an amide. Subsequent reduction of the nitro group to a hydroxylamine (B1172632), followed by further transformations, could set the stage for a cyclization event, though this remains a theoretical application. Another relevant synthesis involves the cyclization of N-phenacyl-5-nitro-2-pyridones to form 6-nitrooxazolo[3,2-a]pyridinium salts, highlighting the utility of nitro-containing precursors in forming fused oxazole systems. nih.gov

Oxazolidines and Oxazolidin-2-ones: Oxazolidines are typically synthesized by the condensation of an aldehyde or ketone with a β-amino alcohol. To utilize this compound for this purpose, the nitro group would first need to be reduced to an amine, and a vicinal hydroxyl group would need to be introduced on the phenyl ring or the propane (B168953) backbone, which would require multiple synthetic steps. A more direct application lies in the synthesis of N-aryl oxazolidin-2-ones, which are important chiral auxiliaries and pharmacophores. These are often prepared via palladium-catalyzed N-arylation of a parent oxazolidin-2-one with an aryl halide. organic-chemistry.org Alternatively, this compound could be envisioned as a precursor to a β-amino alcohol after chemical modification, which could then react with phosgene (B1210022) or its equivalents to form the oxazolidin-2-one ring. organic-chemistry.orgnih.gov

The synthesis of imidazolidin-2-ones, core structures in various pharmaceuticals, can be achieved through several routes. A particularly relevant pathway involves the cyclization of substituted guanidines. Research on the kinetics and mechanism of the cyclization of N-substituted 1-(2-nitrophenyl)-guanidines has demonstrated that these compounds readily form benzimidazo[1,2-a]-1,3,5-triazin-4-ones upon treatment with a base. researchgate.net

This suggests a viable synthetic route starting from this compound. The primary amine can be converted into a guanidine (B92328) moiety through reaction with a suitable guanylating agent. Subsequent base-mediated intramolecular cyclization, driven by the nucleophilic attack of a deprotonated guanidine nitrogen onto the carbon bearing the nitro group (following a reduction or activation step), would lead to the formation of a cyclic urea (B33335) structure related to the imidazolidin-2-one family. This strategy leverages the inherent reactivity of the 2-nitrophenyl group to facilitate ring closure. researchgate.net

General methods for imidazolidin-2-one synthesis often involve the reaction of N-allylamines with isocyanates followed by palladium-catalyzed cyclization, or the reaction of diamines with phosgene. organic-chemistry.org By adapting these methods, the primary amine of this compound could be elaborated into a 1,2-diamine precursor, which could then be cyclized to form the desired imidazolidin-2-one ring.

The primary amine of this compound serves as an excellent handle for derivatization into thiazole-containing compounds. The Hantzsch thiazole (B1198619) synthesis, a cornerstone method, involves the condensation of a thiourea (B124793) or thioamide with an α-halocarbonyl compound.

A direct application of this chemistry has been demonstrated in the synthesis of N-(2-nitrophenyl)-4-(p-tolyl)thiazol-2-amine. This transformation involves the reaction of 2-nitroaniline (B44862) with a thiocyanate (B1210189) to form an N-(2-nitrophenyl)thiourea intermediate, which is then cyclized with an α-bromoketone. Similarly, this compound can be readily converted into its corresponding thiourea derivative by reacting it with an isothiocyanate or by treatment with thiophosgene (B130339) and an amine. The resulting N-[2-(2-nitrophenyl)propan-2-yl]thiourea can then undergo a Hantzsch-type cyclization with various α-haloketones to yield a library of 2-amino-thiazole derivatives substituted at the N2, C4, and C5 positions. The cyclization of N-aryl thioureas is a well-established process for forming such scaffolds. nih.govresearchgate.net

Reactant 1Reactant 2IntermediateProduct ClassKey Reaction
This compoundAryl IsothiocyanateN-Aryl-N'-[2-(2-nitrophenyl)propan-2-yl]thioureaN2-Substituted 2-aminothiazolesHantzsch Thiazole Synthesis
This compoundBenzoyl IsothiocyanateN-Benzoyl-N'-[2-(2-nitrophenyl)propan-2-yl]thioureaN-Acyl-2-aminothiazolesHantzsch Thiazole Synthesis

Role in Peptide and Amide Bond Formation Strategies

The 2-(2-nitrophenyl)propyl structural motif, which is the core of this compound, has found significant application in modern peptide synthesis, primarily as a photolabile protecting group. Protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions during the stepwise assembly of peptide chains.

The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group is a well-established photolabile protecting group for the α-amino group of amino acids. google.com It is introduced by reacting the amino acid with 2-(2-nitrophenyl)propyl chloroformate. The NPPOC group is stable to the basic conditions used for Fmoc group removal but can be cleaved rapidly and efficiently using UV light (typically around 365 nm). This orthogonality makes it highly valuable in specialized applications like photolithographic solid-phase peptide synthesis for creating high-density peptide arrays on surfaces. google.com

Similarly, the 2-(2-nitrophenyl)propyl (Npp) group has been developed as a photolabile protecting group for the C-terminal carboxyl group of amino acids. rsc.org This allows for the synthesis of fully protected peptide fragments that can be deprotected at the C-terminus under neutral conditions using light, enabling fragment condensation strategies for the synthesis of larger peptides or cyclic peptides. rsc.org

Protecting Group NameAbbreviationProtected FunctionalityKey FeatureReference
2-(2-Nitrophenyl)propyloxycarbonylNPPOCα-Amino groupPhotolabile (cleaved by UV light) google.com
2-(2-Nitrophenyl)propylNppCarboxyl groupPhotolabile (cleaved by UV light) rsc.org

Beyond protecting groups, the nitroarene functionality itself can serve as a surrogate for an amine in reductive amidation reactions, providing a step-economical approach to amide bond formation.

Utilization in Reductive Cross-Coupling Reactions for C-N Bond Formation

A significant modern application of nitroarenes is their use as coupling partners in reductive C-N cross-coupling reactions. These methods circumvent the need to pre-reduce the nitro compound to an amine, offering a more convergent and atom-economical route to N-aryl compounds. The nitro group in this compound can be directly functionalized through these protocols.

Various catalytic systems have been developed to achieve this transformation, coupling nitroarenes with boronic acids and their derivatives. rsc.org

Molybdenum-Catalyzed Coupling: MoO₂Cl₂(dmf)₂ has been shown to catalyze the reductive coupling of nitroarenes with aryl and alkyl boronic acids in the presence of a phosphine (B1218219) reductant. This method exhibits high functional group tolerance. nih.govresearchgate.net

Copper-Catalyzed Coupling: Copper-based catalysts can also facilitate the reductive amination of boronic acids with nitroarenes.

Organophosphorus-Catalyzed Coupling: A notable metal-free approach utilizes a small-ring organophosphorus catalyst, such as 1,2,2,3,4,4-hexamethylphosphetane, with a silane (B1218182) as the terminal reductant. This system effectively couples nitroarenes with both aryl and alkyl boronic acids to form secondary amines. nih.gov

In these reactions, the nitro group of this compound would serve as the electrophilic nitrogen source, coupling with an organoborane to form a new carbon-nitrogen bond directly at the phenyl ring. This provides a powerful tool for synthesizing complex aniline (B41778) derivatives while preserving the existing amine functionality on the propyl side chain. The chemoselectivity of these methods allows for targeted functionalization at the nitro position, even in the presence of other reactive groups. nih.gov

Development of Specialized Reagents and Ligands (e.g., as part of chloroformates)

The 2-(2-nitrophenyl)propyl scaffold is a key component in the design of specialized reagents for organic synthesis. As mentioned previously, 2-(2-nitrophenyl)propyl chloroformate is a crucial reagent for introducing the photolabile NPPOC protecting group onto amino acids. google.com This chloroformate is synthesized from the corresponding 2-(2-nitrophenyl)propan-2-ol, a close derivative of the title compound. The presence of the nitro group enhances the electrophilicity of the chloroformate, facilitating its reaction with the amino group of amino acids. Its primary use is in preparing the building blocks for light-directed, spatially addressable parallel chemical synthesis, a technique used to generate peptide microarrays.

The unique steric and electronic properties of the this compound structure also make it a candidate for development into chiral ligands for asymmetric catalysis, following resolution of its enantiomers and appropriate functionalization. The combination of a bulky tert-alkylamine and a modifiable aromatic ring provides a framework that could be tailored for specific metal-catalyzed transformations.

Exploration as a Scaffold for Bioactive Molecule Synthesis and Investigation

The this compound structure serves as a foundational template, or scaffold, for the synthesis of more complex molecules with potential biological activity. In medicinal chemistry, scaffolds are core structures upon which various functional groups can be systematically added to explore and optimize interactions with biological targets. The nitrophenyl moiety is of particular interest as it is found in numerous bioactive compounds and can be chemically modified, for instance, through the reduction of the nitro group to an amine, which can then undergo further reactions.

Pyrroles, thiophenes, and pyridones are examples of heterocyclic scaffolds that are widely recognized for their presence in biologically active molecules. biolmolchem.comresearchgate.netresearchgate.net The synthesis of derivatives from core structures like this compound allows researchers to create libraries of new compounds for screening in various biological assays. biolmolchem.comnih.gov Aromatic nitro compounds, in general, are precursors in the synthesis of many drugs. nih.govmdpi.com The versatility of such scaffolds enables the development of molecules for a wide range of therapeutic areas. researchgate.net

Studies in Enzyme Inhibition (e.g., alkaline phosphatase)

The nitrophenyl group is a component of molecules studied for enzyme inhibition. While direct studies on this compound as an inhibitor of alkaline phosphatase are not prominent, related structures have been investigated. For instance, research using reaction-induced infrared spectroscopy has explored the interactions between alkaline phosphatase and phosphate (B84403) ions (Pi). nih.gov In these studies, the release of ATP was triggered from an inactive "caged" form, P³-[1-(2-nitrophenyl)]ethyl ester of ATP. nih.gov

Upon photolysis, this caged compound releases ATP and the byproduct 2-nitrosoacetophenone. nih.gov The study found that this photoproduct, 2-nitrosoacetophenone, may bind to a site on bovine intestinal alkaline phosphatase that is distinct from the active site, inducing minor structural changes in the enzyme. nih.gov This highlights how molecules containing the 2-nitrophenyl group can be utilized as tools to investigate enzyme mechanisms, even if they are not direct inhibitors of the primary catalytic function.

In a different context, studies on prostatic acid phosphatase (PAP) have identified various aminoalkanol derivatives as inhibitors. nih.gov These studies demonstrate the potential for amine-containing structures to interfere with phosphatase activity, suggesting a possible, though unexplored, avenue of research for derivatives of this compound.

Table 1: Investigated Compounds in Phosphatase Studies

CompoundEnzyme StudiedKey FindingReference
P³-[1-(2-nitrophenyl)]ethyl ester of ATPAlkaline PhosphataseUsed as a photo-releasable ("caged") source of ATP to study enzyme-phosphate interactions. nih.gov
2-NitrosoacetophenoneAlkaline PhosphataseA photoproduct that binds to the enzyme at a site other than the active site, causing small structural changes. nih.gov
Aminoalkanol derivatives of dicarboximidesProstatic Acid Phosphatase (PAP)Acted as competitive inhibitors of the enzyme. nih.gov

Research into Targeted Delivery and Imaging Probes (e.g., hypoxia markers)

The nitroaromatic functional group is a critical component in the development of probes for imaging hypoxic tissues, which are regions of low oxygen concentration common in solid tumors. nih.gov The underlying principle is that the nitro group undergoes bioreductive metabolism specifically in hypoxic cells, leading to the trapping of the molecule, which can then be detected. nih.govnih.gov

While this compound itself is not a widely cited hypoxia marker, the broader class of 2-nitroimidazole (B3424786) derivatives has been extensively validated for this purpose. nih.govnih.govresearchgate.net Compounds like [¹⁸F]EF5 (2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[¹⁸F]pentafluoropropyl)-acetamide) are used as radiotracers in Positron Emission Tomography (PET) to visualize tumor hypoxia. nih.govresearchgate.net The selective activation of these agents in hypoxic cells allows for non-invasive imaging and can help predict tumor response to therapies. nih.govresearchgate.net

The development of fluorescent probes for biological imaging is another active area of research. mdpi.comnih.gov Two-photon microscopy, which allows for deeper tissue penetration and reduced photodamage, relies on specifically designed fluorescent probes. mdpi.com The design of such probes often involves creating molecules with specific donor-π-acceptor structures that can respond to their biological target or local environment with a change in fluorescence. nih.gov The synthesis of novel imaging agents, including those for PET and SPECT, often focuses on creating molecules that can selectively target specific biological conditions, such as hypoxia. researchgate.net

Table 2: Examples of Nitro-Group Containing Hypoxia-Selective Agents

AgentCore StructureApplicationMechanismReference
[¹⁸F]EF52-NitroimidazolePET imaging of tumor hypoxiaHypoxia-selective bioreductive activation and retention. nih.govresearchgate.net
Tirapazamine1,2,4-Benzotriazine 1,4-di-N-oxideHypoxia-activated prodrugReduction under hypoxia creates a DNA-damaging radical. nih.govnih.gov
TH-302 (Evofosfamide)2-NitroimidazoleHypoxia-activated prodrugReduction under hypoxia releases a cytotoxic mustard agent. nih.gov

Future Research Directions and Emerging Opportunities

Development of More Efficient and Green Synthetic Methodologies for 2-(2-Nitrophenyl)propan-2-amine

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research on this compound is expected to focus on developing greener and more efficient synthetic routes. Current synthetic approaches often rely on classical methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste.

Key areas for future investigation include:

Catalytic Systems: The exploration of novel catalysts, such as those based on earth-abundant metals or organocatalysts, could lead to milder reaction conditions and improved selectivity. The use of nanocatalysts, like magnetic nanoparticles, offers the potential for high efficiency and easy catalyst recovery and reuse, contributing to a more sustainable process. For instance, the immobilization of catalysts on solid supports can simplify purification and reduce waste. nih.gov

Alternative Solvents: A shift away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents is a critical research avenue. mdpi.com These solvents can offer unique reactivity and selectivity profiles while minimizing environmental impact. mdpi.com Solvent-free reaction conditions, where reactants are ground together, also present a promising energy-efficient alternative. dntb.gov.ua

Green Chemistry ApproachPotential Benefits for this compound Synthesis
Novel Catalysts Milder reaction conditions, higher yields, improved selectivity, easier catalyst recovery.
Alternative Solvents Reduced environmental impact, unique reactivity, potential for improved reaction rates.
Multi-component Reactions Increased atom economy, reduced waste, simplified synthetic procedures.
Solvent-Free Conditions Energy efficiency, reduced solvent waste, operational simplicity.

Exploration of Catalytic Applications of this compound Derivatives

The inherent structural features of this compound, namely the primary amine and the nitro-aromatic moiety, suggest that its derivatives could serve as valuable ligands or catalysts in a variety of chemical transformations. The amine group can be readily functionalized to create a diverse library of ligands for metal-catalyzed reactions, while the nitro group can influence the electronic properties of the molecule, potentially tuning its catalytic activity.

Future research in this area could focus on:

Asymmetric Catalysis: The development of chiral derivatives of this compound for use as ligands in asymmetric catalysis is a promising direction. These ligands could be employed in reactions such as asymmetric hydrogenation, C-H activation, or allylic amination to produce enantiomerically enriched products, which are of high value in the pharmaceutical industry.

Photoredox Catalysis: The nitroaromatic core of the molecule suggests that its derivatives could be explored for applications in photoredox catalysis. nih.govchemrxiv.org These compounds could potentially act as photosensitizers or catalysts in light-driven reactions, offering sustainable and efficient methods for a range of chemical transformations. nih.govchemrxiv.org

Organocatalysis: The amine functionality opens the door to the design of organocatalysts for various reactions. For example, derivatives could be developed to catalyze aldol (B89426) reactions, Michael additions, or other fundamental organic transformations.

Advanced Mechanistic Elucidation via Combined Experimental and Computational Studies

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. A synergistic approach that combines experimental techniques with computational modeling will be instrumental in achieving this.

Future mechanistic studies could involve:

Kinetic Analysis: Detailed kinetic studies of the synthesis and subsequent reactions of this compound can provide valuable insights into reaction orders, rate-determining steps, and the influence of various reaction parameters.

Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can help to identify and characterize transient intermediates and transition states.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to map potential energy surfaces, predict reaction pathways, and rationalize observed stereoselectivities. rsc.orgrsc.org Computational studies can also aid in the design of new catalysts and the prediction of their reactivity. rsc.orgrsc.org For instance, computational models can be used to understand the pyrolysis of related compounds like 2-nitrophenyl azide. dntb.gov.ua

Mechanistic Investigation ToolApplication to this compound Research
Kinetic Studies Determine reaction rates and identify rate-limiting steps.
In-situ Spectroscopy Identify and characterize reaction intermediates.
Computational Chemistry (DFT) Model reaction pathways and predict reactivity and selectivity. rsc.orgrsc.org

Investigation of Novel Transformations and Derivatizations of the this compound Core

The functional groups present in this compound provide a versatile platform for a wide range of chemical transformations and derivatizations, leading to novel compounds with potentially interesting properties and applications.

Future research could explore:

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield the corresponding diamine, a valuable building block for the synthesis of various heterocyclic compounds, polymers, and ligands for coordination chemistry.

Functionalization of the Amine Group: The primary amine can be readily derivatized through reactions such as acylation, alkylation, and reductive amination to generate a wide array of amides, secondary and tertiary amines, and Schiff bases. These derivatives could exhibit unique biological activities or serve as intermediates in the synthesis of more complex molecules.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can further modulate the properties of the molecule.

Cyclization Reactions: The ortho-relationship of the nitro and amino-propyl groups could be exploited in cyclization reactions to form novel heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Integration with Modern Synthetic Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The integration of modern synthetic technologies offers a paradigm shift in how chemical synthesis is approached, moving towards more automated, data-driven, and efficient processes.

Emerging opportunities in this domain include:

Flow Chemistry: The synthesis of this compound and its derivatives can be adapted to continuous flow systems. researchgate.netrsc.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. researchgate.netrsc.org This can lead to higher yields, improved purity, and more scalable and reproducible synthetic processes. researchgate.net

Machine Learning in Synthesis: Machine learning algorithms can be employed to accelerate the optimization of reaction conditions for the synthesis of this compound. nih.govrsc.org By analyzing data from a set of initial experiments, machine learning models can predict the optimal parameters (e.g., temperature, concentration, catalyst loading) to maximize yield and minimize impurities, thereby reducing the number of experiments required and saving time and resources. rsc.orgyoutube.com This data-driven approach can uncover complex relationships between variables that may not be apparent through traditional one-variable-at-a-time optimization. youtube.com

Modern TechnologyPotential Impact on this compound Research
Flow Chemistry Enhanced safety, scalability, and reproducibility of synthesis. researchgate.net
Machine Learning Accelerated reaction optimization and discovery of optimal synthetic conditions. rsc.orgyoutube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Nitrophenyl)propan-2-amine, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via reductive amination of 2-nitroacetophenone derivatives. Key intermediates like 2-(2-nitrophenyl)propan-2-one can be reduced using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride in methanol. Characterization requires NMR (¹H/¹³C) to confirm the amine group and nitro-aromatic protons, IR for nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches, and mass spectrometry for molecular ion validation .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodology : Conduct accelerated stability studies using HPLC under varying pH (2–12) and temperatures (4°C, 25°C, 40°C). Monitor degradation products via LC-MS and compare with control samples. Nitro groups are prone to reduction under acidic conditions, while amine protonation at low pH may alter solubility .

Q. What analytical techniques are critical for distinguishing this compound from structural analogs?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for exact mass determination and tandem MS (MS/MS) for fragmentation patterns. X-ray crystallography or NOESY NMR can resolve stereochemical ambiguities. Differential scanning calorimetry (DSC) identifies polymorphic forms, if applicable .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodology : Employ asymmetric hydrogenation with chiral catalysts like Ru-BINAP complexes or enzymatic resolution using lipases (e.g., Candida antarctica). Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H). Computational docking studies (e.g., AutoDock) predict enzyme-substrate interactions for optimization .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodology : Perform molecular dynamics (MD) simulations and QSAR modeling using software like Schrödinger or MOE. Train models on datasets of phenylalkylamine derivatives (e.g., amphetamines) to predict binding affinities for targets like monoamine transporters. Validate predictions with in vitro assays (e.g., radioligand displacement in HEK293 cells expressing SERT/DAT) .

Q. How do conflicting reports on the compound’s biological activity (e.g., CNS vs. peripheral effects) arise, and how can they be resolved?

  • Methodology : Design in vitro/in vivo studies to isolate mechanisms. Use isolated tissue assays (e.g., rat vas deferens for adrenergic activity) and knockout models to identify receptor targets. Cross-validate with competitive antagonism (e.g., prazosin for α₁-adrenoceptors). Conflicting data may stem from metabolite interference or assay conditions (e.g., pH-dependent solubility) .

Q. What strategies mitigate nitro group reduction during synthetic scale-up of this compound?

  • Methodology : Optimize reaction conditions by replacing hydrogenation with milder reductants (e.g., Zn/HCl). Use flow chemistry for precise control of residence time and temperature. Monitor intermediates in real-time via inline FTIR or Raman spectroscopy to detect over-reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.